4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Brand Name: Vulcanchem
CAS No.: 166096-17-9
VCID: VC20922367
InChI: InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
SMILES: C1=CC(=CC=C1NCC2=NC=CN2)F
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline

CAS No.: 166096-17-9

Cat. No.: VC20922367

Molecular Formula: C10H10FN3

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline - 166096-17-9

Specification

CAS No. 166096-17-9
Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
IUPAC Name 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
Standard InChI InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
Standard InChI Key GYNYGOFCVPTFRD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NCC2=NC=CN2)F
Canonical SMILES C1=CC(=CC=C1NCC2=NC=CN2)F

Introduction

Chemical Identity and Properties

Molecular Structure

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline consists of three primary structural components: a fluorinated aromatic ring, a secondary amine linkage, and an imidazole heterocyclic system. The 4-fluoroaniline moiety is connected to the 1H-imidazol-2-ylmethyl group through the nitrogen atom of the aniline, forming a secondary amine bridge. This structural arrangement creates a molecule with multiple functional groups capable of participating in various chemical interactions .
The compound can be represented through several chemical notations:

  • SMILES notation: C1=CC(=CC=C1NCC2=NC=CN2)F

  • InChI: InChI=1S/C10H10FN3/c11-8-1-3-9(4-2-8)14-7-10-12-5-6-13-10/h1-6,14H,7H2,(H,12,13)
    The fluorine atom at the para position of the aniline ring influences the electronic distribution throughout the molecule, while the imidazole ring provides basic nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions.

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that influence its behavior in various environments. With a molecular weight of 191.20 g/mol, it falls within the range of "drug-like" molecules according to Lipinski's Rule of Five . The presence of fluorine enhances the molecule's lipophilicity and metabolic stability, properties that are particularly valuable in medicinal chemistry applications.
The chemical functionality of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline includes:

  • A secondary amine (N-H) that can act as both a hydrogen bond donor and acceptor

  • The imidazole ring, which contributes to the compound's basicity and provides additional hydrogen bonding sites

  • The fluorine substituent, which influences the electronic properties of the aromatic ring and can participate in non-covalent interactions
    These structural elements collectively determine the compound's solubility, acid-base behavior, and interactions with biological systems.

Identification and Nomenclature

4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can be identified through various standardized chemical identifiers, which are essential for database searches and regulatory documentation. The table below summarizes the key identifiers for this compound:

Identifier TypeValue
IUPAC Name4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
CAS Number166096-17-9
PubChem CID10631564
InChIKeyGYNYGOFCVPTFRD-UHFFFAOYSA-N
Molecular FormulaC10H10FN3
Molecular Weight191.20 g/mol
The compound is also known by several synonyms, including:
  • (4-FLUORO-PHENYL)-(1H-IMIDAZOL-2-YLMETHYL)-AMINE

  • 4-Fluoro-N-[(1H-imidazol-2-yl)methyl]aniline

  • N-((1H-Imidazol-2-yl)methyl)-4-fluoroaniline
    These alternative names may appear in different chemical databases and research literature, reflecting the various naming conventions used in organic chemistry.

Synthesis and Production

Synthetic Routes

The synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with an appropriate imidazole derivative. This synthetic approach leverages the nucleophilicity of the aniline nitrogen to form the desired secondary amine linkage through various reaction pathways.
One common synthetic route involves the nucleophilic substitution reaction between 4-fluoroaniline and 2-(chloromethyl)imidazole. The reaction proceeds with the aniline nitrogen acting as the nucleophile to displace the chloride leaving group from the imidazole-containing electrophile, forming the desired carbon-nitrogen bond.
Alternative synthetic strategies that may be employed include:

  • Reductive amination between 4-fluoroaniline and imidazole-2-carbaldehyde using appropriate reducing agents

  • Coupling reactions facilitated by specific reagents to promote the formation of the amine linkage

  • Multi-step approaches involving protection-deprotection sequences to control selectivity

Reaction Conditions

The successful synthesis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline requires careful control of reaction conditions to optimize yield and purity. Based on procedures for similar compounds, the synthesis typically requires:

  • A suitable solvent system, with dimethylformamide (DMF) often being preferred due to its ability to dissolve both organic compounds and inorganic bases

  • The presence of a base such as potassium carbonate or triethylamine to neutralize the hydrogen halide generated during the reaction

  • Controlled heating, typically at temperatures between 80-100°C, to provide sufficient energy for the reaction to proceed

  • Reaction monitoring using analytical techniques such as thin-layer chromatography (TLC) to determine reaction completion
    The reaction of related fluorinated anilines with appropriate reagents has been documented to require heating for several hours to achieve satisfactory conversion to the desired product.

Purification Methods

Following the synthesis, purification of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline typically involves:

  • Extraction into an organic solvent such as ethyl acetate

  • Washing with water to remove inorganic salts and other water-soluble impurities

  • Drying over anhydrous sodium sulfate or magnesium sulfate

  • Solvent removal under reduced pressure

  • Further purification by column chromatography or recrystallization if necessary
    These purification steps are essential to obtain the compound with the high purity required for analytical or biological studies.

Chemical Reactivity

Common Reactions

The chemical behavior of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is influenced by its multiple functional groups, each contributing distinct reactivity patterns. The presence of both fluorine and imidazole groups makes this compound versatile in synthetic reactions, contributing significantly to its utility across different chemical disciplines.
Key reactive sites in the molecule include:

  • Secondary Amine Functionality:

    • Can undergo N-acylation with acid chlorides or anhydrides

    • May participate in alkylation reactions to form tertiary amines

    • Capable of forming imine derivatives through condensation with carbonyl compounds

  • Imidazole Ring:

    • Exhibits basic properties, allowing for acid-base interactions

    • Can participate in coordination chemistry with metal ions

    • May undergo electrophilic substitution at specific positions

  • Fluorinated Aromatic Ring:

    • The fluorine substituent activates the ring toward nucleophilic aromatic substitution

    • Influences the electron distribution in the aromatic system, affecting its reactivity

    • May participate in metal-catalyzed coupling reactions under appropriate conditions

Structure-Activity Relationships

The structural features of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline contribute to its potential biological activities and chemical behavior. The key structure-activity considerations include:

Applications and Research

Research Findings

Research on structurally related compounds has revealed several potential applications and biological activities that may be relevant to 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline:

  • Antitubercular and Antifungal Activity: Imidazolylmethyl substituted fluorobenzimidazoles have been investigated for their activity against tuberculosis and fungal infections, indicating potential antimicrobial applications for compounds with similar structural features .

  • Anticancer Properties: Preliminary studies with related compounds have indicated potential cytotoxic effects against various cancer cell lines, suggesting that 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may warrant investigation in this therapeutic area.

  • Kinase Inhibition: Compounds containing imidazole rings linked to fluorinated aromatics have been explored as kinase inhibitors, a class of drugs important in cancer treatment and other therapeutic areas.

Synthetic Utility

Beyond its potential biological activities, 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may serve as a valuable intermediate in organic synthesis:

  • As a building block for the construction of more complex molecules with specific biological or material properties

  • In the development of fluorinated heterocyclic systems with tailored properties

  • As a precursor for the synthesis of libraries of compounds for drug discovery programs
    The presence of multiple functional groups in the molecule provides several handles for further chemical modifications, enhancing its utility as a synthetic intermediate.

Analytical Characterization

Spectroscopic Methods

The structural characterization of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline can be accomplished using various spectroscopic techniques, each providing complementary information about the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the aromatic protons of both the fluorinated ring and the imidazole moiety

    • The methylene bridge would typically appear as a singlet in the region of 4-5 ppm

    • The N-H proton would exhibit a broad signal that may be concentration and solvent dependent

    • 19F NMR would provide specific information about the fluorine environment

  • Infrared (IR) Spectroscopy:

    • Characteristic bands for N-H stretching (typically 3300-3500 cm-1)

    • C-F stretching frequencies (typically 1000-1400 cm-1)

    • Aromatic C=C and C=N stretching vibrations

  • Mass Spectrometry:

    • The molecular ion peak would correspond to m/z 191, reflecting the compound's molecular weight

    • Fragmentation patterns would likely include cleavage at the methylene bridge and loss of fluorine

Chromatographic Analysis

Chromatographic techniques are essential for the purification and analysis of 4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC using C18 columns would be suitable for separation and analysis

    • UV detection would be effective due to the aromatic and heterocyclic systems

    • Method development would involve optimization of mobile phase composition and pH

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary analysis

    • Development systems might include mixtures of dichloromethane/methanol or ethyl acetate/hexanes

    • Visualization could be achieved with UV light or appropriate staining reagents

  • Gas Chromatography (GC):

    • May be applicable with appropriate derivatization if enhanced volatility is required

    • Particularly useful for purity analysis and qualitative identification These analytical methods provide complementary information that collectively enables comprehensive characterization of the compound's structure, purity, and properties.

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